N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Overview
Description
The compound appears to contain furan and thiophene rings, both of which are heterocyclic aromatic compounds, along with a phenyl ring substituted with a trifluoromethoxy group. The presence of these groups could potentially confer interesting chemical and physical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The electron-donating furan and thiophene rings might interact with the electron-withdrawing trifluoromethoxyphenyl group, potentially leading to interesting electronic properties .Chemical Reactions Analysis
Furan and thiophene rings are known to undergo electrophilic aromatic substitution reactions. The presence of the trifluoromethoxy group on the phenyl ring might make it more susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its aromatic components and the trifluoromethoxy group. For example, it might have good thermal stability due to the presence of the aromatic rings. The trifluoromethoxy group might make the compound more polar, potentially affecting its solubility properties .Scientific Research Applications
Photooxygenation and Synthesis of γ-Hydroxybutenolides
The photooxygenation of 2-thiophenyl-substituted furans has been demonstrated to lead to the regiocontrolled and quantitative synthesis of γ-hydroxybutenolides. This process involves the transformation of the thiophenyl moiety into various products, suggesting applications in synthetic organic chemistry and material science due to the unique properties of γ-hydroxybutenolides (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016).
Oxidative Annulation and Polyheterocyclic Compounds
Research has shown that photoinduced direct oxidative annulation of furan and thiophene derivatives can provide access to highly functionalized polyheterocyclic compounds. This method, which does not require transition metals and oxidants, is significant for the development of organic electronics and photovoltaic materials, as these compounds exhibit unique photophysical properties (Jin Zhang et al., 2017).
Electrochromic and Conducting Polymers
The electrochemical polymerization of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers has been explored for creating electrochromic and conducting polymers. These materials show promising applications in smart windows, displays, and electronic devices due to their low redox switching potentials and stability in the conducting state (Sotzing, Reynolds, & Steel, 1996).
Dye-Sensitized Solar Cells (DSSCs)
Phenothiazine derivatives with furan and thiophene linkers have been synthesized and applied in dye-sensitized solar cells, demonstrating the effect of conjugated linkers on device performance. The use of furan as a conjugated linker, for instance, showed an improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of these compounds in renewable energy technologies (Se Hun Kim et al., 2011).
Biobased Polyesters and Polymer Chemistry
The enzymatic synthesis of biobased polyesters using furan derivatives as the building block has been investigated, aiming at producing novel materials with desirable properties for applications in bioplastics and sustainable material science. These studies emphasize the role of furan derivatives in creating environmentally friendly alternatives to conventional petrochemical-based polymers (Yi Jiang et al., 2014).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its specific biological target. If it’s intended for use in materials science, its properties would likely depend on its electronic structure .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-14-5-3-13(4-6-14)24-17(26)16(25)23-11-18(27,12-7-9-30-10-12)15-2-1-8-28-15/h1-10,27H,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGKRJWHBHGSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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